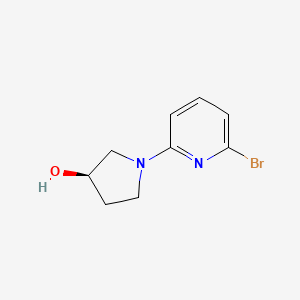
2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride is a chemical compound with the molecular formula C11H15N3O·2HCl. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: The compound can be prepared by the condensation of 1H-1,3-benzodiazole with 2-methyl-3-aminopropan-1-ol under acidic conditions.
Reduction Reaction: Another method involves the reduction of 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple purification steps to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids and ketones.
Reduction Products: Reduction can produce amines and alcohols.
Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Benzimidazole: A parent compound with similar biological activities.
Imidazole: A five-membered heterocyclic compound with similar structural features.
2-Amino-3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid: A closely related compound with similar chemical properties.
Uniqueness: 2-Amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride moiety, which enhances its solubility and stability. This compound exhibits distinct biological activities compared to its similar counterparts, making it valuable for various applications.
Propiedades
IUPAC Name |
2-amino-3-(benzimidazol-1-yl)-2-methylpropan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-11(12,7-15)6-14-8-13-9-4-2-3-5-10(9)14;;/h2-5,8,15H,6-7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFYRLFBECZNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2835236.png)
![N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2835239.png)
![4-[(2,5-Dimethylphenyl)methyl]piperidine](/img/structure/B2835241.png)
![3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2835242.png)

![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2835244.png)




![1-[(4-ethylphenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2835253.png)
![N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2835254.png)

